molecular formula C13H14BrN3O4S B11290977 N-[1-(4-bromophenyl)ethyl]-2-hydroxy-4-methyl-6-oxo-1,6-dihydropyrimidine-5-sulfonamide

N-[1-(4-bromophenyl)ethyl]-2-hydroxy-4-methyl-6-oxo-1,6-dihydropyrimidine-5-sulfonamide

Cat. No.: B11290977
M. Wt: 388.24 g/mol
InChI Key: WUMIWZSGDVHCSM-UHFFFAOYSA-N
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Description

N-[1-(4-bromophenyl)ethyl]-2-hydroxy-4-methyl-6-oxo-1,6-dihydropyrimidine-5-sulfonamide is a complex organic compound with a unique structure that includes a bromophenyl group, a hydroxy group, and a sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(4-bromophenyl)ethyl]-2-hydroxy-4-methyl-6-oxo-1,6-dihydropyrimidine-5-sulfonamide typically involves multiple steps, starting with the preparation of the bromophenyl precursorThe hydroxy and sulfonamide groups are then introduced through subsequent functionalization steps .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, controlled temperatures, and pressure conditions. The process may also involve purification steps such as recrystallization and chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

N-[1-(4-bromophenyl)ethyl]-2-hydroxy-4-methyl-6-oxo-1,6-dihydropyrimidine-5-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-[1-(4-bromophenyl)ethyl]-2-hydroxy-4-methyl-6-oxo-1,6-dihydropyrimidine-5-sulfonamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-[1-(4-bromophenyl)ethyl]-2-hydroxy-4-methyl-6-oxo-1,6-dihydropyrimidine-5-sulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. The pathways involved can include signal transduction pathways, leading to changes in cellular processes .

Comparison with Similar Compounds

Similar Compounds

  • N-[1-(4-bromophenyl)ethyl]-2-ethylaniline
  • N-[1-(4-bromophenyl)ethyl]-2-ethoxyaniline
  • N-[1-(4-bromophenyl)ethyl]prop-2-yn-1-amine hydrochloride

Uniqueness

N-[1-(4-bromophenyl)ethyl]-2-hydroxy-4-methyl-6-oxo-1,6-dihydropyrimidine-5-sulfonamide is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. Its structure allows for diverse chemical modifications, making it a versatile compound in synthetic chemistry .

Properties

Molecular Formula

C13H14BrN3O4S

Molecular Weight

388.24 g/mol

IUPAC Name

N-[1-(4-bromophenyl)ethyl]-6-methyl-2,4-dioxo-1H-pyrimidine-5-sulfonamide

InChI

InChI=1S/C13H14BrN3O4S/c1-7(9-3-5-10(14)6-4-9)17-22(20,21)11-8(2)15-13(19)16-12(11)18/h3-7,17H,1-2H3,(H2,15,16,18,19)

InChI Key

WUMIWZSGDVHCSM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)NC(=O)N1)S(=O)(=O)NC(C)C2=CC=C(C=C2)Br

Origin of Product

United States

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